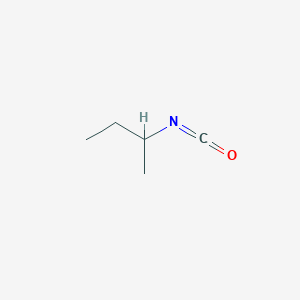

2-Isocyanatobutane

Übersicht

Beschreibung

2-Isocyanatobutane is an organic compound with the molecular formula C5H9NO. It is a colorless liquid that is highly flammable and toxic. The compound is known for its reactivity and is used in various chemical synthesis processes. It has a boiling point of approximately 101°C and a density of 0.864 g/mL at 25°C .

Vorbereitungsmethoden

2-Isocyanatobutane can be synthesized through several methods:

-

Substitution Reactions: : Alkyl isocyanates, including this compound, can be prepared by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile . This method is highly selective for converting primary alcohols to alkyl isocyanates.

-

Oxidation of Isonitriles: : Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

-

Decarboxylative Isocyanation: : Carboxylic acids can be converted to isocyanates through a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide and N-methylimidazole as a catalyst .

Analyse Chemischer Reaktionen

2-Isocyanatobutane undergoes various chemical reactions:

-

Hydrolysis: : Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine .

-

Reaction with Alcohols: : Forms carbamates (urethanes) when reacted with alcohols. This reaction is catalyzed by tertiary amines or metal salts .

-

Reaction with Amines: : Forms substituted ureas when reacted with primary or secondary amines .

-

Polymerization: : Can polymerize due to heating, forming dimers and trimers .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Isocyanatobutane serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, facilitating the formation of complex structures.

Material Science

In material science, this compound is utilized in the production of polymers and resins. Its ability to react with alcohols and amines makes it valuable for creating polyurethane materials, which are widely used due to their durability and flexibility.

Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Polyurethane Production | Used as a building block for polyurethane elastomers |

| Coatings | Employed in the formulation of protective coatings |

| Adhesives | Acts as a precursor in adhesive formulations |

Pharmaceutical Testing

The compound is employed as a reference standard in pharmaceutical testing, ensuring the accuracy of analytical results. This application is critical for quality control in drug development.

Case Study 1: Synthesis of Polyurethanes

A study demonstrated the synthesis of polyurethanes using this compound as a key reactant. The resulting materials exhibited excellent mechanical properties and thermal stability, making them suitable for applications in automotive and construction industries.

Case Study 2: Anionic Polymerization

Research involving anionic polymerization highlighted the effectiveness of this compound in creating polymers with specific structural characteristics. The study showed that varying the reaction conditions could tailor the properties of the resulting polymer, enhancing its applicability in various fields such as coatings and adhesives .

Wirkmechanismus

The mechanism of action of 2-Isocyanatobutane involves its high reactivity with nucleophiles. It reacts with water, alcohols, and amines by attacking the carbon of the isocyanate group. This reactivity is similar to that of carboxylic acid derivatives such as esters and anhydrides . The compound can also polymerize, forming dimers and trimers under certain conditions .

Vergleich Mit ähnlichen Verbindungen

2-Isocyanatobutane can be compared with other isocyanates such as:

-

n-Butyl Isocyanate: : Similar in structure but differs in the position of the isocyanate group .

-

Phenyl Isocyanate: : Contains an aromatic ring, making it less reactive than aliphatic isocyanates like this compound .

-

Methyl Isocyanate: : Smaller in size and more volatile, making it more hazardous .

This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.

Biologische Aktivität

2-Isocyanatobutane (C4H7NO) is an organic compound belonging to the isocyanate family, which is characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention due to its biological activity, particularly in relation to its potential toxicity and effects on human health. This article explores the biological activity of this compound, including its toxicity, potential therapeutic applications, and relevant case studies.

This compound is a colorless liquid with a pungent odor. It is known for its reactivity, particularly with nucleophiles, which can lead to various biological implications. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological effects. Isocyanates are known to cause respiratory issues and skin sensitization. The following sections detail the findings related to the biological activity of this compound.

Toxicity Studies

- Occupational Exposure and Asthma : A significant body of research has focused on the relationship between isocyanate exposure and respiratory conditions such as occupational asthma. A study indicated that even low concentrations of isocyanates can lead to asthma development, with higher exposure correlating with increased risk. Specifically, the odds ratio for developing asthma associated with time-weighted average (TWA) exposure above 1.125 ppb was found to be 3.2 .

- Skin Sensitization : Isocyanates, including this compound, have been implicated in causing skin sensitization reactions. This effect is critical for occupational safety assessments as it poses risks for workers handling these compounds without adequate protective measures.

Case Studies

- Case Study on Asthma : A case-referent study involving workers exposed to toluene diisocyanate (TDI) and 4,4'-diphenylmethane diisocyanate (MDI) highlighted the risks associated with isocyanate exposure. The study found that higher TWA exposures were linked to a greater incidence of asthma, emphasizing the need for monitoring and regulation in workplaces dealing with these chemicals .

- Integrated Assessment Approaches : Recent methodologies have been developed to assess the chronic toxicity and carcinogenicity of chemicals like this compound through integrated approaches that consider various endpoints and exposure scenarios . These approaches aim to provide a comprehensive understanding of potential health risks.

Table 1: Summary of Toxicity Data for this compound

Eigenschaften

IUPAC Name |

2-isocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSMHZSZWMNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338733 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-98-5 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.